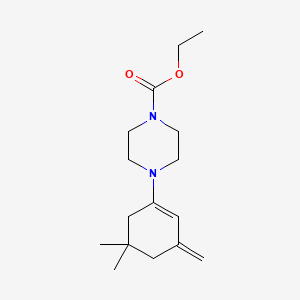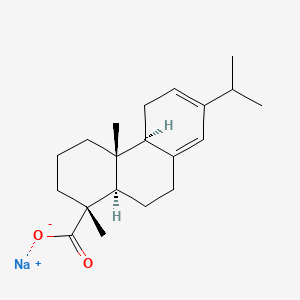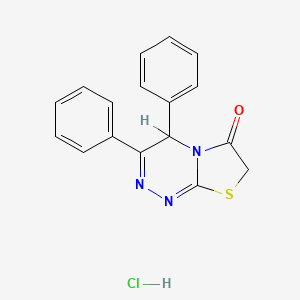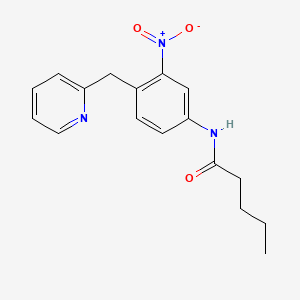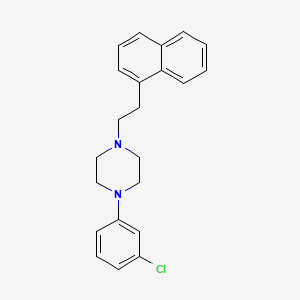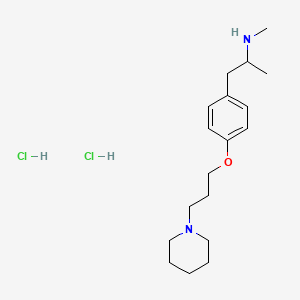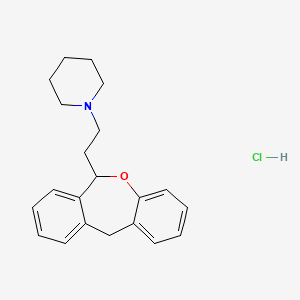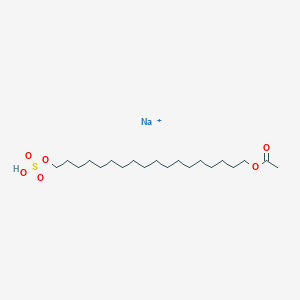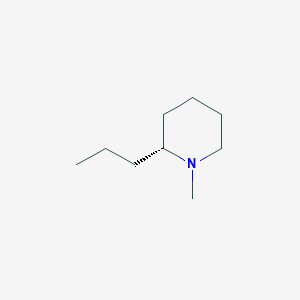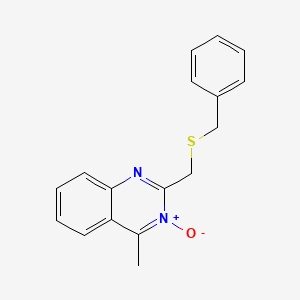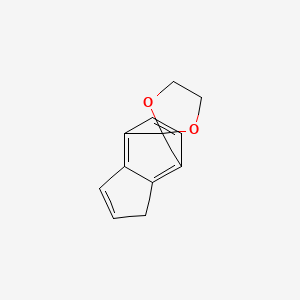
Spiro(1,3-dioxolane-2,8'-(4,7)methano(1H)indene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) is a chemical compound known for its unique spiro structure, which consists of a 1,3-dioxolane ring fused to a methanoindene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) typically involves the reaction of a suitable indene derivative with a dioxolane precursor under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation or high-pressure reactions to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with cellular enzymes and receptors, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[1,3-dioxolane-2,3’-indoline]: Another spiro compound with a similar structure but different biological activities.
Spiro[1,3-dioxolane-2,5’-[4,7]ethano[5H]indene]: Shares a similar spiro framework but differs in its chemical reactivity and applications.
Uniqueness
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) is unique due to its specific spiro structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
166-06-3 |
|---|---|
Formule moléculaire |
C12H10O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.02,6]deca-1,3,6,8-tetraene] |
InChI |
InChI=1S/C12H10O2/c1-2-8-9(3-1)11-5-4-10(8)12(11)13-6-7-14-12/h1-2,4-5H,3,6-7H2 |
Clé InChI |
HHDRWXRRDRYRPK-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)C3=C4CC=CC4=C2C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


